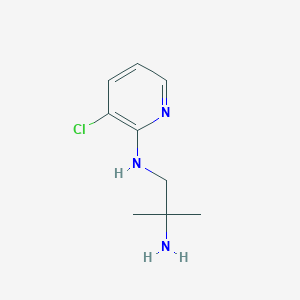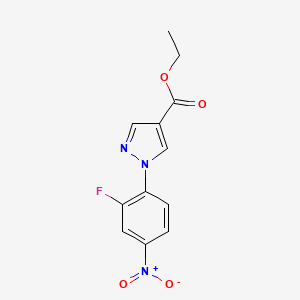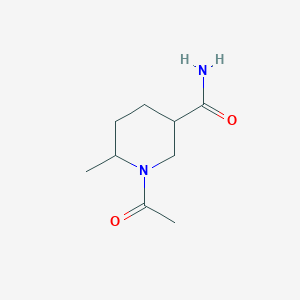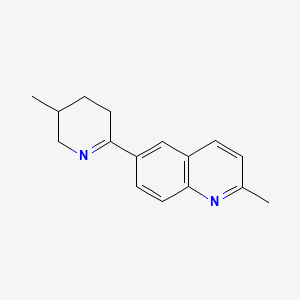
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- is a chemical compound that belongs to the class of organic compounds known as diamines. These compounds are characterized by the presence of two amino groups attached to a carbon chain. The specific structure of this compound includes a pyridine ring substituted with a chlorine atom and a methyl group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 3-chloro-2-pyridine and 2-methyl-1,2-propanediamine.
Reaction Conditions: The reaction may involve nucleophilic substitution where the amino group of 2-methyl-1,2-propanediamine attacks the chlorinated pyridine ring.
Catalysts and Solvents: Common solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions may involve the removal of the chlorine atom or reduction of the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediamine: A simpler diamine without the pyridine ring or chlorine substitution.
3-Chloro-2-pyridine: A chlorinated pyridine without the diamine structure.
2-Methyl-1,2-propanediamine: A diamine with a methyl group but without the pyridine ring.
Uniqueness
1,2-Propanediamine, N1-(3-chloro-2-pyridinyl)-2-methyl- is unique due to the combination of the diamine structure with a chlorinated pyridine ring. This combination can result in distinct chemical properties and reactivity compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C9H14ClN3 |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
1-N-(3-chloropyridin-2-yl)-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C9H14ClN3/c1-9(2,11)6-13-8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3,(H,12,13) |
Clave InChI |
RMTGJYITLMKIFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=C(C=CC=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)






![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)

